7-(4-(2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-N-hydroxyheptanamide 7-(4-(2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-N-hydroxyheptanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17911002
InChI: InChI=1S/C39H49Cl2N5O4/c1-5-50-33-26-29(39(2,3)4)15-20-32(33)37-42-35(27-11-16-30(40)17-12-27)36(28-13-18-31(41)19-14-28)46(37)38(48)45-24-22-44(23-25-45)21-9-7-6-8-10-34(47)43-49/h11-20,26,35-36,49H,5-10,21-25H2,1-4H3,(H,43,47)
SMILES:
Molecular Formula: C39H49Cl2N5O4
Molecular Weight: 722.7 g/mol

7-(4-(2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-N-hydroxyheptanamide

CAS No.:

Cat. No.: VC17911002

Molecular Formula: C39H49Cl2N5O4

Molecular Weight: 722.7 g/mol

* For research use only. Not for human or veterinary use.

7-(4-(2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-N-hydroxyheptanamide -

Specification

Molecular Formula C39H49Cl2N5O4
Molecular Weight 722.7 g/mol
IUPAC Name 7-[4-[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl]-N-hydroxyheptanamide
Standard InChI InChI=1S/C39H49Cl2N5O4/c1-5-50-33-26-29(39(2,3)4)15-20-32(33)37-42-35(27-11-16-30(40)17-12-27)36(28-13-18-31(41)19-14-28)46(37)38(48)45-24-22-44(23-25-45)21-9-7-6-8-10-34(47)43-49/h11-20,26,35-36,49H,5-10,21-25H2,1-4H3,(H,43,47)
Standard InChI Key ODMAGXZOJNLPBL-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCCCCC(=O)NO)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Introduction

Structural Composition and Molecular Features

Core Imidazole Derivative

The molecule’s central scaffold consists of a 4,5-dihydro-1H-imidazole ring substituted at positions 2, 4, and 5. The 2-position is occupied by a 4-(tert-butyl)-2-ethoxyphenyl group, while the 4- and 5-positions are each bonded to 4-chlorophenyl moieties. This substitution pattern introduces significant steric bulk and electron-withdrawing character, factors known to influence receptor binding affinity and metabolic stability . The dihydroimidazole core itself is a common feature in bioactive molecules, particularly those targeting enzymatic or receptor-based pathways .

Piperazine-Carbonyl Linkage

A piperazine ring is connected to the imidazole core via a carbonyl group. Piperazine derivatives are widely utilized in drug design due to their conformational flexibility and ability to modulate solubility and bioavailability . In this compound, the piperazine moiety is further functionalized with a heptanamide chain terminating in an N-hydroxy group, introducing hydroxamic acid functionality. Hydroxamic acids are renowned for their capacity to chelate metal ions, a property exploited in inhibitors of metalloenzymes such as histone deacetylases (HDACs).

Terminal Hydroxamic Acid Group

The N-hydroxyheptanamide segment contributes both hydrophilic and metal-chelating properties. Hydroxamic acids typically exhibit improved pharmacokinetic profiles compared to carboxylic acids, owing to enhanced membrane permeability and resistance to enzymatic degradation. This functional group positions the compound as a potential candidate for therapeutic areas requiring enzymatic modulation, such as oncology or neurodegenerative diseases.

Synthetic and Physicochemical Properties

Spectroscopic and Chromatographic Data

While specific spectroscopic data (e.g., NMR, IR) are unavailable for this compound, its structural analogs suggest characteristic absorption bands for the imidazole ring (∼1600 cm⁻¹ in IR) and aromatic C-Cl stretches (∼750 cm⁻¹) . High-performance liquid chromatography (HPLC) methods optimized for similar hydroxamic acid derivatives typically employ C18 columns with acetonitrile/water gradients and UV detection at 254 nm .

Comparative Analysis with Structural Analogs

Imidazole-to-Piperazine Substitution Effects

Studies on H3 receptor antagonists reveal that replacing imidazole with piperidine or pyrrolidine rings alters binding affinities by up to 2.7 log units . For example, thioperamide’s piperidine analog exhibits a pA2 value reduction of -2.7, whereas proxyfan’s analog shows a milder -1.3 decrease . These findings underscore the sensitivity of receptor interactions to heterocycle modifications, implying that this compound’s piperazine-carbonyllinkage may fine-tune its pharmacological profile.

Data Tables

Table 1: Key Molecular Properties of 7-(4-(2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-N-hydroxyheptanamide

PropertyValue
Molecular FormulaC₃₉H₄₉Cl₂N₅O₄
Molecular Weight722.7 g/mol
IUPAC Name7-[4-[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl]-N-hydroxyheptanamide
Canonical SMILESCCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCCCCC(=O)NO)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
PubChem CID138393072

Table 2: Comparative Pharmacological Profiles of Related Compounds

CompoundTargetpA2/pKiKey Structural Features
Thioperamide analog H3 ReceptorpA2 = 6.1Piperidine substitution
VorinostatHDACIC₅₀ = 10 nMHydroxamic acid terminus
Imidazolopiperazine AntimalarialEC₅₀ = 15 nMOptimized piperazine core

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